Potassium (3-(benzyloxy)phenyl)trifluoroborate
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Overview
Description
Potassium (3-(benzyloxy)phenyl)trifluoroborate is an organoboron compound with the molecular formula C₁₃H₁₁BF₃KO. It is a member of the potassium trifluoroborate family, known for their stability and versatility in organic synthesis. This compound is particularly valued for its role in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3-(benzyloxy)phenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids to trifluoroborate salts using potassium bifluoride under mild conditions . The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and drying.
Industrial Production Methods
Industrial production of potassium trifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The scalability of the synthesis makes it suitable for large-scale production required in various industrial applications .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-(benzyloxy)phenyl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It acts as a nucleophile in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the electrophile.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium (3-(benzyloxy)phenyl)trifluoroborate has a wide range of applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: Although direct applications in biology are limited, its structural analogs have been evaluated for their anti-proliferative activity against cancer cells.
Mechanism of Action
The mechanism of action of potassium (3-(benzyloxy)phenyl)trifluoroborate primarily involves its role as a nucleophile in cross-coupling reactions. The compound reacts with electrophiles, facilitated by a palladium catalyst, to form new carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boron center and the subsequent transmetalation with the palladium complex .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (3-methylphenyl)trifluoroborate
Uniqueness
Potassium (3-(benzyloxy)phenyl)trifluoroborate is unique due to the presence of the benzyloxy group, which can influence its reactivity and selectivity in chemical reactions. This structural feature makes it particularly useful in the synthesis of complex organic molecules where specific functional groups are required.
Properties
IUPAC Name |
potassium;trifluoro-(3-phenylmethoxyphenyl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3O.K/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11;/h1-9H,10H2;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMZXLWEJMCVJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)OCC2=CC=CC=C2)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3KO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635793 |
Source
|
Record name | Potassium [3-(benzyloxy)phenyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-58-4 |
Source
|
Record name | Borate(1-), trifluoro[3-(phenylmethoxy)phenyl]-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850623-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium [3-(benzyloxy)phenyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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